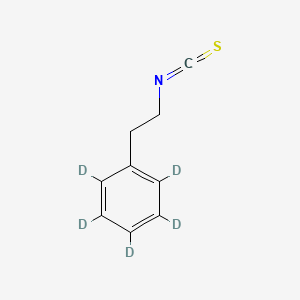

2-Phenylethyl isothiocyanate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H9NS |

|---|---|

Molecular Weight |

168.27 g/mol |

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(2-isothiocyanatoethyl)benzene |

InChI |

InChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2/i1D,2D,3D,4D,5D |

InChI Key |

IZJDOKYDEWTZSO-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN=C=S)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C=S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenyl-D5-ethyl Isothiocyanate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2-Phenyl-D5-ethyl isothiocyanate, a deuterated analogue of the naturally occurring chemopreventive agent, phenethyl isothiocyanate (PEITC). This document is intended for researchers, scientists, and professionals in the field of drug development and biomedical research.

Core Chemical Properties

2-Phenyl-D5-ethyl isothiocyanate is a stable, isotopically labeled form of phenethyl isothiocyanate where the five hydrogen atoms on the phenyl ring are replaced with deuterium. This labeling is crucial for its use in metabolic studies and as an internal standard in quantitative analyses.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of 2-Phenyl-D5-ethyl isothiocyanate and its non-deuterated analogue for comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Property | 2-Phenyl-D5-ethyl Isothiocyanate | Phenethyl Isothiocyanate (for reference) |

| CAS Number | 912627-98-6[1][2][3] | 2257-09-2[1][4] |

| Molecular Formula | C₉H₄D₅NS or C₆D₅CH₂CH₂NCS | C₉H₉NS |

| Molecular Weight | 168.27 g/mol | 163.24 g/mol |

| Isotopic Enrichment | 98 atom % D | N/A |

| SMILES | [2H]c1c([2H])c([2H])c(CCN=C=S)c([2H])c1[2H] | S=C=NCCc1ccccc1 |

| InChI | InChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2/i1D,2D,3D,4D,5D | 1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2 |

Table 2: Physical and Spectroscopic Properties (Reference data from Phenethyl Isothiocyanate)

| Property | Value |

| Appearance | Colorless to pale yellow clear liquid |

| Boiling Point | 139-140 °C at 11 mmHg |

| Density | 1.094 g/mL at 25 °C |

| Refractive Index | n20/D 1.5888 |

| Solubility | Soluble in alcohol; water solubility 110 mg/L at 20 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.34-7.17 (m, 5H), 3.66 (t, J=6.8 Hz, 2H), 2.93 (t, J=6.8 Hz, 2H) |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ 137.9, 130.8, 128.9, 128.6, 126.8, 45.7, 35.8 |

| Mass Spectrum (EI) | m/z 163 (M+), 105, 91 |

Experimental Protocols

Synthesis of Isothiocyanates from Primary Amines

A general and facile one-pot protocol for the preparation of isothiocyanates from their corresponding primary amines under aqueous conditions has been developed. This method can be adapted for the synthesis of 2-Phenyl-D5-ethyl isothiocyanate from 2-Phenyl-D5-ethylamine.

Methodology:

-

In Situ Generation of Dithiocarbamate Salt: The primary amine (1 equivalent) is reacted with carbon disulfide (CS₂, 1.1-2 equivalents) in the presence of a base (e.g., NaOH or triethylamine) in an aqueous or biphasic solvent system at room temperature. The reaction progress is monitored until the complete disappearance of the starting amine.

-

Desulfurylation: The reaction mixture is cooled (e.g., to 0 °C), and a desulfurylation reagent is added. Common reagents include cyanuric chloride (TCT) or tosyl chloride. The choice of reagent and solvent can be optimized for the specific substrate.

-

Work-up: After the reaction is complete, the mixture is typically basified to dissolve any byproducts. The isothiocyanate product is then extracted with an organic solvent (e.g., CH₂Cl₂), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude isothiocyanate can be purified by distillation under reduced pressure or by column chromatography.

This synthetic approach is advantageous due to its operational simplicity and the use of readily available and less toxic reagents compared to traditional methods involving thiophosgene.

Applications in Research and Drug Development

The non-deuterated form of this compound, phenethyl isothiocyanate (PEITC), is a well-studied natural product found in cruciferous vegetables with potent anti-cancer properties. 2-Phenyl-D5-ethyl isothiocyanate serves as a valuable tool in studying the pharmacokinetics and metabolism of PEITC. The deuterium labeling allows for its differentiation from endogenous PEITC and its metabolites in biological samples, typically by mass spectrometry.

PEITC has been shown to exert its anti-cancer effects through the modulation of multiple signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.

Key Signaling Pathways Modulated by Phenethyl Isothiocyanate

The following diagrams illustrate the key signaling pathways affected by PEITC.

Caption: PEITC inhibits the PI3K/Akt/NF-κB signaling pathway.

Caption: PEITC activates MAPK and p53 pathways to induce apoptosis.

Caption: PEITC suppresses the Wnt/β-catenin pathway in cancer stem cells.

Experimental Workflow for Metabolomic Analysis

The use of 2-Phenyl-D5-ethyl isothiocyanate is particularly relevant in quantitative metabolomic studies using mass spectrometry. The following diagram outlines a typical experimental workflow.

Caption: Workflow for quantitative analysis using a deuterated standard.

Conclusion

2-Phenyl-D5-ethyl isothiocyanate is an indispensable tool for researchers investigating the therapeutic potential of phenethyl isothiocyanate. Its primary application lies in providing accurate and reliable quantitative data in complex biological matrices, thereby facilitating a deeper understanding of the pharmacokinetics, metabolism, and mechanisms of action of this promising anti-cancer agent. The continued use of such isotopically labeled compounds will be crucial in the clinical development of PEITC and other natural product-based therapeutics.

References

- 1. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity of 2-Phenyl-D5-ethyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 2-Phenyl-D5-ethyl isothiocyanate, a deuterated analog of phenethyl isothiocyanate (PEITC). PEITC is a naturally occurring compound found in cruciferous vegetables that is of significant interest in cancer research. The deuterated form offers a valuable tool for metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative assays. This document outlines the specified isotopic purity, the methodologies for its determination, and the underlying principles of these analytical techniques.

Core Data Presentation

The isotopic purity of commercially available 2-Phenyl-D5-ethyl isothiocyanate is consistently reported with a high degree of deuterium enrichment. This quantitative data is crucial for the accurate interpretation of experimental results.

| Parameter | Specification | Source(s) |

| Isotopic Enrichment | 98 atom % D | [1][2] |

| Chemical Formula | C₆D₅CH₂CH₂NCS | [1][2] |

| Molecular Weight | 168.27 g/mol | [3] |

| CAS Number | 912627-98-6 |

Experimental Protocols

The determination of isotopic purity for deuterated compounds like 2-Phenyl-D5-ethyl isothiocyanate relies on sophisticated analytical techniques capable of differentiating between isotopes. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS is a powerful technique for determining the isotopic purity of a compound by precisely measuring the mass-to-charge ratio (m/z) of its ions. For deuterated compounds, HRMS can distinguish between molecules containing deuterium and those with residual hydrogen (isotopologs). The relative abundance of these isotopolog ions is used to calculate the isotopic enrichment.

Methodology:

-

Sample Preparation: A dilute solution of 2-Phenyl-D5-ethyl isothiocyanate is prepared in a suitable volatile solvent, such as acetonitrile or methanol.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with an electrospray ionization (ESI) source, is used for analysis. ESI is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.

-

Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Full scan mass spectra are acquired in positive ion mode, focusing on the m/z range corresponding to the protonated molecule [M+H]⁺.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks representing the different isotopologs (D5, D4, D3, etc.).

-

The intensity of the peak corresponding to the fully deuterated molecule (D5) is compared to the intensities of the peaks for the molecules with fewer deuterium atoms.

-

The isotopic purity is calculated based on the relative abundances of these peaks, often after correcting for the natural abundance of ¹³C and other isotopes.

-

Isotopic Enrichment Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a versatile tool for determining the structure and purity of a molecule. For deuterated compounds, ¹H (proton) NMR is particularly useful for quantifying the degree of deuteration. The absence or significant reduction of a proton signal at a specific chemical shift indicates the substitution of hydrogen with deuterium at that position.

Methodology:

-

Sample Preparation: A precisely weighed amount of 2-Phenyl-D5-ethyl isothiocyanate is dissolved in a deuterated solvent (e.g., CDCl₃) that does not contain residual signals in the regions of interest. An internal standard with a known concentration may be added for quantitative purposes.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis:

-

The ¹H NMR spectrum of a non-deuterated standard of 2-phenylethyl isothiocyanate would show characteristic signals for the phenyl protons and the ethyl chain protons.

-

In the spectrum of 2-Phenyl-D5-ethyl isothiocyanate, the signals corresponding to the phenyl protons should be absent or significantly reduced in intensity.

-

The integration of any residual proton signals in the phenyl region is compared to the integration of the signals from the non-deuterated ethyl group protons. This ratio allows for the calculation of the percentage of deuteration at the phenyl ring.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the determination of isotopic purity of 2-Phenyl-D5-ethyl isothiocyanate, integrating both HRMS and NMR methodologies.

Caption: Workflow for Isotopic Purity Determination.

This guide provides a foundational understanding of the isotopic purity of 2-Phenyl-D5-ethyl isothiocyanate and the analytical methods used for its verification. For researchers and drug development professionals, ensuring the high isotopic enrichment of such labeled compounds is paramount for the integrity and accuracy of their studies.

References

2-Phenyl-D5-ethyl isothiocyanate CAS number and molecular weight

This technical guide provides comprehensive information on 2-Phenyl-D5-ethyl isothiocyanate, a deuterated analog of phenethyl isothiocyanate (PEITC). This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and visualization of its biological interactions.

Core Compound Details

2-Phenyl-D5-ethyl isothiocyanate is primarily utilized as an isotopically labeled internal standard in research, particularly in pharmacokinetic and metabolic studies of its non-deuterated counterpart, phenethyl isothiocyanate (PEITC)[1]. PEITC is a naturally occurring isothiocyanate found in cruciferous vegetables and is recognized for its potential anti-cancer properties[2][3].

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 912627-98-6 | [4][5] |

| Molecular Formula | C₉D₅H₄NS | |

| Molecular Weight | 168.27 g/mol | |

| Synonyms | Phenethyl-D5 isothiocyanate | |

| Isotopic Enrichment | ≥98 atom % D |

Synthesis Overview

The synthesis of isothiocyanates can be achieved through various established organic chemistry protocols. A common method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

Below is a generalized workflow for isothiocyanate synthesis.

Caption: Generalized workflow for the synthesis of isothiocyanates.

Biological Activity and Mechanism of Action of Phenethyl Isothiocyanate (PEITC)

Research has extensively focused on the biological activities of PEITC, the non-deuterated form of the title compound. PEITC exhibits significant anti-cancer effects by modulating various cellular signaling pathways.

Key Signaling Pathways Modulated by PEITC

PEITC has been shown to exert its anti-proliferative and pro-apoptotic effects through the modulation of several key signaling pathways in cancer cells.

Caption: Key signaling pathways modulated by PEITC leading to anti-cancer effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common experimental protocols used in the study of PEITC.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of PEITC on cancer cell lines.

-

Method:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of PEITC for 24, 48, and 72 hours.

-

Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the control (vehicle-treated) cells.

-

Western Blot Analysis

-

Objective: To investigate the effect of PEITC on the expression of specific proteins involved in signaling pathways.

-

Method:

-

Treat cells with PEITC for the desired time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p53, NF-κB, caspases).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Flow Cytometry for Cell Cycle Analysis

-

Objective: To determine the effect of PEITC on cell cycle distribution.

-

Method:

-

Treat cells with PEITC for 24 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Clinical Significance

PEITC has been the subject of clinical trials to evaluate its potential as a chemopreventive agent. One study investigated its effect on the metabolic activation of a tobacco-specific lung carcinogen in smokers. Another trial explored its impact on the metabolism of 1,3-butadiene, another carcinogen found in cigarette smoke.

Summary of Key Clinical Trial Findings

| Trial Focus | Key Findings | Reference(s) |

| Inhibition of NNK metabolic activation | PEITC treatment reduced the metabolic activation of the tobacco carcinogen NNK in smokers. | |

| Metabolism of 1,3-butadiene | PEITC increased the urinary levels of mercapturic acids of 1,3-butadiene, suggesting an enhancement of its detoxification, particularly in individuals with specific GST genotypes. |

Conclusion

2-Phenyl-D5-ethyl isothiocyanate is a valuable tool for the analytical and metabolic investigation of phenethyl isothiocyanate (PEITC). The substantial body of research on PEITC highlights its potential as a chemopreventive and therapeutic agent, primarily through its ability to modulate critical signaling pathways involved in cancer cell proliferation and survival. Further research, aided by the use of deuterated standards like 2-Phenyl-D5-ethyl isothiocyanate, will continue to elucidate its mechanisms of action and clinical utility.

References

- 1. 2-Phenyl-d5-ethyl Isothiocyanate | CymitQuimica [cymitquimica.com]

- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. 2‐PHENYL‐D5‐ETHYL ISOTHIOCYANATE | 912627-98-6 [amp.chemicalbook.com]

Phenethyl Isothiocyanate-D5: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl isothiocyanate (PEITC), a naturally occurring isothiocyanate found in cruciferous vegetables like watercress, has garnered significant attention for its potent anti-cancer properties.[1][2][3] This technical guide focuses on the biological activity of its deuterated analogue, phenethyl isothiocyanate-D5 (PEITC-D5). While PEITC-D5 is primarily utilized as an internal standard in mass spectrometry for the accurate quantification of PEITC in biological samples, its biological activities are presumed to be identical to those of its non-deuterated counterpart.[4] This assumption is based on the principle that deuterium substitution, while altering the mass of the molecule for analytical purposes, does not typically modify its fundamental chemical reactivity and biological interactions.

This document provides a comprehensive overview of the core biological activities of PEITC, extrapolated to PEITC-D5, with a focus on its anti-neoplastic effects. It includes a compilation of quantitative data from various studies, detailed experimental protocols for key biological assays, and visual representations of the primary signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of isothiocyanates as therapeutic agents.

Core Biological Activities

The primary biological activities of PEITC revolve around its ability to induce oxidative stress, apoptosis, and cell cycle arrest in cancer cells.[5] These effects are mediated through its interaction with a multitude of cellular targets and the modulation of various signaling pathways.

Induction of Reactive Oxygen Species (ROS): A hallmark of PEITC's mechanism of action is the generation of reactive oxygen species within cancer cells. This increase in intracellular ROS disrupts the cellular redox balance, leading to oxidative damage and the activation of stress-response pathways that can culminate in cell death.

Apoptosis Induction: PEITC is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cell lines. This is achieved through both the intrinsic (mitochondrial) and extrinsic pathways. Key events include the activation of caspases (caspase-3, -8, and -9), modulation of Bcl-2 family proteins, and DNA fragmentation.

Cell Cycle Arrest: PEITC can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase. This prevents the cells from dividing and propagating.

Modulation of Signaling Pathways: The anti-cancer effects of PEITC are orchestrated through its influence on several critical signaling pathways, including:

-

MAPK Pathway: Activation of pro-apoptotic JNK and p38, and inhibition of the pro-survival ERK1/2 signaling.

-

PI3K/Akt Pathway: Inhibition of this key survival pathway, leading to decreased cell proliferation and survival.

-

Nrf2 Pathway: Activation of the Nrf2 pathway, which is involved in the cellular response to oxidative stress.

-

NF-κB Pathway: Inhibition of the pro-inflammatory and pro-survival NF-κB signaling cascade.

Quantitative Data

The following tables summarize the in vitro efficacy of PEITC across various cancer cell lines. The IC50 values represent the concentration of PEITC required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| OVCAR-3 | Ovarian Cancer | 23.2 | Not Specified | |

| SKOV-3 | Ovarian Cancer | 27.7 | Not Specified | |

| NUTU-19 | Ovarian Cancer | 25.1 | Not Specified | |

| TOV-21G | Ovarian Cancer | 5 | 24 | |

| PA-1 | Ovarian Cancer | 5.2 (24h), 3.8 (48h) | 24, 48 | |

| SKOV-3 | Ovarian Cancer | 6.5 (24h), 4.5 (48h) | 24, 48 | |

| MDA-MB-231 | Breast Cancer | 7.2 | Not Specified | |

| T47D | Breast Cancer | 9.2 | Not Specified | |

| BT549 | Breast Cancer | 11.9 | Not Specified | |

| MCF-7 | Breast Cancer | 10.6 | Not Specified | |

| SKBR3 | Breast Cancer | 26.4 | Not Specified | |

| ZR-75-1 | Breast Cancer | 40.4 | Not Specified | |

| H1299 | Non-small Cell Lung Cancer | 17.6 | 48 | |

| H226 | Non-small Cell Lung Cancer | 15.2 | 48 | |

| KKU-M214 | Cholangiocarcinoma | 2.99 (24h), 3.25 (48h) | 24, 48 | |

| Chang Cells | Liver Cells | 3.46 (24h), 3.39 (48h) | 24, 48 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of PEITC.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of PEITC-D5 on cancer cells.

-

Method:

-

Seed cancer cells (e.g., 700-3000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of PEITC-D5 (e.g., 1, 2, 5, 10, 20, 40 µM) for 24 or 48 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined from the dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To quantify the induction of apoptosis by PEITC-D5.

-

Method:

-

Seed cells in 6-well plates and treat with PEITC-D5 at concentrations around the determined IC50 value for 24 hours.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Cell Cycle Analysis

-

Objective: To determine the effect of PEITC-D5 on cell cycle distribution.

-

Method:

-

Treat cells with various concentrations of PEITC-D5 for a specified time (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

-

Wash the fixed cells and resuspend them in a solution containing RNase A and propidium iodide.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Objective: To measure the generation of intracellular ROS induced by PEITC-D5.

-

Method:

-

Treat cells with PEITC-D5 for the desired time period (e.g., 12 or 24 hours).

-

Incubate the cells with 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) at a final concentration of 10-25 µM for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a flow cytometer or a fluorescence microscope. An increase in DCF fluorescence indicates an increase in intracellular ROS.

-

Western Blot Analysis

-

Objective: To analyze the expression levels of specific proteins involved in signaling pathways affected by PEITC-D5.

-

Method:

-

Treat cells with PEITC-D5 for the desired time and lyse the cells in a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family members, MAPK proteins, Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by PEITC.

Conclusion

Phenethyl isothiocyanate-D5, as a stable isotope-labeled analogue of PEITC, is a critical tool for pharmacokinetic and metabolic studies. The biological activities detailed in this guide, extrapolated from extensive research on PEITC, highlight its significant potential as an anti-cancer agent. Its multifaceted mechanism of action, involving the induction of ROS, apoptosis, and cell cycle arrest through the modulation of key signaling pathways, provides a strong rationale for its continued investigation in pre-clinical and clinical settings. This technical guide serves as a foundational resource for researchers aiming to further elucidate the therapeutic potential of this promising compound.

References

- 1. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 2. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenethyl isothiocyanate inhibits metastasis potential of non-small cell lung cancer cells through FTO mediated TLE1 m6A modification - PMC [pmc.ncbi.nlm.nih.gov]

Phenethyl Isothiocyanate: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl isothiocyanate (PEITC) is a naturally occurring isothiocyanate that has garnered significant attention for its potential chemopreventive and therapeutic properties. Found predominantly in cruciferous vegetables, this bioactive compound is formed from the enzymatic hydrolysis of its precursor, gluconasturtiin. This technical guide provides a comprehensive overview of the natural sources of PEITC, detailing its concentration in various plants. It further outlines established methodologies for the extraction and quantification of PEITC from these botanical sources. A significant focus is placed on the molecular mechanisms underlying PEITC's biological effects, with a detailed exploration of its role in key signaling pathways, including apoptosis, the Nrf2-mediated antioxidant response, and the MAPK pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Phenethyl Isothiocyanate

PEITC is not found in its free form in plants but is generated from the hydrolysis of the glucosinolate gluconasturtiin by the enzyme myrosinase.[1] This reaction is initiated when the plant tissue is damaged, for instance, by chewing or cutting.[1] The primary dietary sources of PEITC are cruciferous vegetables belonging to the Brassicaceae family.[2] The concentration of PEITC can vary significantly depending on the plant species, cultivar, growing conditions, and processing methods.[3][4] Notably, cooking methods that involve high heat can deactivate the heat-labile myrosinase enzyme, thereby reducing the bioavailability of PEITC.

Table 1: Quantitative Data on Phenethyl Isothiocyanate in Natural Sources

| Natural Source | Plant Part | Concentration of PEITC | Reference |

| Watercress (Nasturtium officinale) | Flowers | 273.89 ± 0.88 ng/g dry extract | |

| Watercress (Nasturtium officinale) | Leaves | 2 to 6 mg per ounce (fresh weight) | |

| Watercress (Nasturtium officinale) | - | Ingestion of 100g can release up to 200µmol | |

| Broccoli (Brassica oleracea var. italica) | - | Ingestion of 100g can release up to 200µmol | |

| Turnips (Brassica rapa subsp. rapa) | Roots | 31.4 µmol/100 g wet weight (total ITCs) | |

| Radish (Raphanus sativus) | - | Mentioned as a source | |

| Upland Cress (Barbarea verna) | Seeds | 1 to 20 mg/g fresh weight |

Experimental Protocols

Extraction of Phenethyl Isothiocyanate from Watercress Flowers

This protocol is adapted from methodologies described in scientific literature.

Materials:

-

Lyophilized watercress flowers

-

Phosphate-buffered saline (PBS), pH 7

-

Ascorbic acid (catalytic amount)

-

n-Hexane

-

Magnesium sulfate (anhydrous)

-

Whatman filter paper (pore size: 4.0–12 µm)

-

Stir plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend 5.0 g of lyophilized and powdered watercress flowers in 150 mL of PBS (pH 7) in a suitable flask.

-

Add a catalytic amount of ascorbic acid to the suspension.

-

Stir the suspension continuously at 37°C for 1 hour to facilitate the enzymatic hydrolysis of gluconasturtiin.

-

Filter the resulting solution through Whatman filter paper to remove solid plant material.

-

Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction with n-hexane (3 x 150 mL).

-

Combine the organic (n-hexane) phases.

-

Dry the combined organic phase over anhydrous magnesium sulfate.

-

Filter to remove the magnesium sulfate.

-

Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to yield the PEITC-enriched extract.

Quantification of Phenethyl Isothiocyanate using High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on established methods.

Instrumentation and Conditions:

-

HPLC System: With a photodiode array (PDA) detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm I.D. × 250 mm).

-

Mobile Phase A: Ultra-pure water + 0.1% formic acid.

-

Mobile Phase B: Methanol + 0.1% formic acid.

-

Gradient Elution:

-

Start with 50% B.

-

Increase to 80% B over 20 minutes.

-

Hold at 80% B for 10 minutes.

-

Return to 50% B over 5 minutes.

-

-

Flow Rate: 0.80 mL/min.

-

Detection Wavelength: As appropriate for PEITC (e.g., 241 nm).

-

Quantification: Based on a standard curve generated with a certified PEITC standard.

Procedure:

-

Prepare a series of standard solutions of PEITC in a suitable solvent (e.g., methanol) at known concentrations.

-

Inject the standards into the HPLC system to generate a standard curve by plotting peak area against concentration.

-

Dissolve the extracted PEITC sample in a known volume of the solvent.

-

Inject the sample into the HPLC system.

-

Identify the PEITC peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of PEITC in the sample by comparing its peak area to the standard curve.

Signaling Pathways Modulated by Phenethyl Isothiocyanate

Apoptosis Signaling Pathway

PEITC is a potent inducer of apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.

Nrf2 Signaling Pathway

PEITC is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. PEITC can react with cysteine residues on Keap1, the primary negative regulator of Nrf2. This disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and cytoprotective genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. PEITC has been shown to modulate the MAPK pathway, often leading to the activation of pro-apoptotic kinases like JNK and p38, while inhibiting pro-survival signals from ERK1/2 in cancer cells.

Conclusion

Phenethyl isothiocyanate, a natural compound derived from cruciferous vegetables, demonstrates significant potential as a bioactive agent. Its well-documented anti-cancer properties, mediated through the modulation of critical cellular signaling pathways, make it a compelling subject for further research and development. This technical guide provides a foundational understanding of its natural sources, analytical methodologies, and mechanisms of action, aiming to facilitate ongoing and future investigations into the therapeutic applications of PEITC.

References

- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of cooking methods on total isothiocyanate yield from cruciferous vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]

2-Phenyl-D5-ethyl isothiocyanate stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 2-Phenyl-D5-ethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-D5-ethyl isothiocyanate is a deuterated analogue of phenethyl isothiocyanate (PEITC), a naturally occurring compound found in cruciferous vegetables that is extensively studied for its chemopreventive properties. The replacement of five hydrogen atoms with deuterium on the phenyl ring can significantly alter the metabolic fate and pharmacokinetic profile of the molecule due to the kinetic isotope effect. This modification enhances its utility in metabolic studies and as a potential therapeutic agent. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its integrity, purity, and performance in research and drug development applications. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Phenyl-D5-ethyl isothiocyanate, based on available data for isothiocyanates and deuterated compounds.

Core Stability Profile

Isothiocyanates as a chemical class are known to be reactive and susceptible to degradation under certain environmental conditions. The stability of 2-Phenyl-D5-ethyl isothiocyanate is influenced by factors similar to its non-deuterated counterpart, including temperature, moisture, light, and pH.[1][2] However, the carbon-deuterium (C-D) bonds on the phenyl ring are stronger than the corresponding carbon-hydrogen (C-H) bonds. This increased bond strength can lead to a slower rate of degradation in pathways that involve the cleavage of these bonds, potentially enhancing the compound's overall stability.[1]

Key Factors Influencing Stability:

-

Moisture/Hydrolysis: Isothiocyanates are highly susceptible to hydrolysis.[3] Exposure to moisture can lead to the degradation of the isothiocyanate group (-N=C=S) to the corresponding amine (2-Phenyl-D5-ethylamine), rendering the compound inactive for its intended biological or chemical reactions.[4] Therefore, it is crucial to protect the compound from moisture at all times.

-

Temperature: Elevated temperatures can accelerate the degradation of isothiocyanates. Thermal degradation can lead to the formation of various byproducts. For long-term preservation, storage at low temperatures is essential.

-

Light: Exposure to light, particularly UV radiation, can catalyze the degradation of many organic compounds, including isothiocyanates. To prevent photodegradation, the compound should be stored in light-resistant containers.

-

pH: The stability of isothiocyanates can be pH-dependent. Both acidic and alkaline conditions can promote degradation, with the rate and products of degradation varying. Neutral pH is generally preferred for maintaining the stability of isothiocyanates in solution.

Quantitative Stability Data

Table 1: Summary of Factors Affecting Isothiocyanate Stability (Based on Analogues)

| Parameter | Condition | Effect on Stability | Reference |

| Temperature | Elevated (e.g., 100°C) | Increased degradation rate. Formation of amines and N,N'-dialkylthioureas. | |

| Low (e.g., 2-8°C or -20°C) | Recommended for long-term storage to minimize degradation. | ||

| Moisture | Presence of water | Promotes hydrolysis to the corresponding amine. | |

| pH | Acidic or Alkaline | Can accelerate degradation. Neutral pH is generally optimal. | |

| Light | UV radiation | Can catalyze degradation. |

Recommended Storage Conditions

To ensure the long-term stability and maintain the isotopic enrichment of 2-Phenyl-D5-ethyl isothiocyanate, the following storage conditions are recommended. These are based on general guidelines for deuterated compounds and isothiocyanates.

Table 2: Recommended Storage and Handling Conditions for 2-Phenyl-D5-ethyl Isothiocyanate

| Condition | Recommendation | Rationale | Reference |

| Temperature | Long-term: -20°C or below. Short-term: 2-8°C. | Minimizes thermal degradation. | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reaction with atmospheric moisture. | |

| Container | Tightly sealed, amber glass vials or other light-protecting containers. | Protects from moisture and light. | |

| Handling | Allow the container to warm to room temperature before opening. Handle in a dry, well-ventilated area, preferably in a fume hood. | Prevents condensation of moisture into the compound. Ensures safety and minimizes exposure to atmospheric moisture. |

Degradation Pathways

The primary degradation pathway for 2-Phenyl-D5-ethyl isothiocyanate is expected to be hydrolysis, leading to the formation of 2-Phenyl-D5-ethylamine and carbonyl sulfide. At elevated temperatures, further reactions can occur, potentially leading to the formation of N,N'-di(2-Phenyl-D5-ethyl)thiourea.

Caption: Probable degradation pathways of 2-Phenyl-D5-ethyl isothiocyanate.

Experimental Protocols

General Protocol for Stability Testing of 2-Phenyl-D5-ethyl Isothiocyanate

This protocol is a general guideline based on ICH recommendations and should be adapted based on specific experimental needs.

1. Objective: To assess the stability of 2-Phenyl-D5-ethyl isothiocyanate under various storage conditions over time.

2. Materials:

-

2-Phenyl-D5-ethyl isothiocyanate

-

Amber glass vials with tight-fitting caps

-

Controlled environment chambers (for temperature and humidity)

-

HPLC or LC-MS/MS system

-

Appropriate solvents and reagents for analysis

3. Experimental Design:

-

Storage Conditions:

-

Long-term: 2-8°C and -20°C.

-

Accelerated: 25°C/60% RH and 40°C/75% RH.

-

Photostability: Exposure to a light source as per ICH Q1B guidelines.

-

-

Time Points:

-

Long-term: 0, 3, 6, 9, 12, 18, 24 months.

-

Accelerated: 0, 1, 3, 6 months.

-

Photostability: A single time point after a defined light exposure.

-

-

Sample Preparation: Aliquot the compound into separate vials for each time point and condition to avoid repeated opening of the same container.

4. Analytical Methodology:

-

A stability-indicating analytical method, such as HPLC with UV detection or LC-MS/MS, should be developed and validated.

-

The method must be able to separate and quantify the intact 2-Phenyl-D5-ethyl isothiocyanate from its potential degradation products (e.g., 2-Phenyl-D5-ethylamine).

-

Use of a deuterated internal standard can improve the accuracy and precision of the analysis.

5. Data Analysis:

-

Quantify the amount of 2-Phenyl-D5-ethyl isothiocyanate remaining at each time point.

-

Identify and quantify any significant degradation products.

-

Determine the degradation rate under each condition.

Caption: Workflow for a stability testing program.

Conclusion

2-Phenyl-D5-ethyl isothiocyanate, like other isothiocyanates, is sensitive to moisture, heat, and light. Proper storage and handling are critical to maintain its chemical integrity and purity. The deuteration on the phenyl ring is expected to confer a modest increase in stability against degradation pathways involving C-H bond cleavage on the aromatic ring. For optimal stability, the compound should be stored at low temperatures (-20°C for long-term), protected from light and moisture, and handled under an inert atmosphere. The provided experimental framework offers a robust starting point for researchers to conduct detailed stability studies tailored to their specific needs, ensuring the reliability of their experimental results and the quality of any derived products.

References

Solubility of 2-Phenyl-D5-ethyl Isothiocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Phenyl-D5-ethyl isothiocyanate in various organic solvents. Due to the limited availability of direct quantitative data for the deuterated form, this document leverages solubility data for its non-deuterated analogue, 2-Phenylethyl isothiocyanate (PEITC), as a reliable proxy. Deuteration is not expected to significantly alter the fundamental solubility properties of the molecule.

Core Concepts: Solubility Profile

2-Phenylethyl isothiocyanate (PEITC) is a naturally occurring isothiocyanate found in cruciferous vegetables.[1][2] Its structure, featuring a phenyl group and an isothiocyanate functional group, governs its solubility. The aromatic ring contributes to its solubility in nonpolar and aromatic solvents, while the polar isothiocyanate group allows for interactions with more polar solvents. Generally, isothiocyanates exhibit good solubility in a range of common organic solvents, including alcohols, ethers, and aromatic hydrocarbons.[3]

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility data for 2-Phenylethyl isothiocyanate (PEITC) in various organic solvents. This data serves as a strong estimation for the solubility of 2-Phenyl-D5-ethyl isothiocyanate.

| Solvent | Solubility of 2-Phenylethyl isothiocyanate | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | ~ 30 mg/mL | Not Specified |

| Ethanol | ~ 30 mg/mL | Not Specified |

| Heptane | Soluble | Not Specified |

| Triacetin | Soluble | Not Specified |

| Water | 110 mg/L (experimental) | 20 |

Experimental Protocols for Solubility Determination

A standard and widely accepted method for determining the solubility of a compound like 2-Phenyl-D5-ethyl isothiocyanate is the saturation shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Objective:

To determine the equilibrium solubility of 2-Phenyl-D5-ethyl isothiocyanate in a selected organic solvent at a specified temperature.

Materials:

-

2-Phenyl-D5-ethyl isothiocyanate

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane)

-

Glass vials with screw caps

-

Thermostatically controlled shaking incubator or orbital shaker

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Phenyl-D5-ethyl isothiocyanate to a glass vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Clarification:

-

After the incubation period, cease agitation and allow the vial to stand undisturbed to permit the settling of undissolved solid.

-

For more complete separation, the vial may be centrifuged.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any suspended solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of 2-Phenyl-D5-ethyl isothiocyanate.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 2-Phenyl-D5-ethyl isothiocyanate.

Caption: Workflow for Solubility Determination.

References

Deuterium Labeling of Phenethyl Isothiocyanate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of deuterium labeling of phenethyl isothiocyanate (PEITC), a naturally occurring isothiocyanate found in cruciferous vegetables with significant interest in cancer chemoprevention. This document provides a comprehensive overview of the synthesis of deuterated PEITC, its analytical applications, and the underlying impact of deuterium substitution on its biological activity and metabolic fate.

Introduction to Deuterium Labeling in Drug Development

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes to trace its path through a biological system or to alter its physicochemical properties. Deuterium (²H or D), a stable isotope of hydrogen, has emerged as a valuable tool in drug discovery and development. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can result in a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate. In the context of drug metabolism, which often involves enzymatic C-H bond cleavage by cytochrome P450 enzymes, deuterium labeling can significantly enhance a molecule's metabolic stability, leading to an improved pharmacokinetic profile.

Synthesis of Deuterated Phenethyl Isothiocyanate (d-PEITC)

The synthesis of deuterated PEITC (d-PEITC) typically involves a two-step process: the synthesis of a deuterated phenethylamine precursor followed by its conversion to the corresponding isothiocyanate. The position and number of deuterium atoms can be strategically chosen to probe specific metabolic pathways or to maximize the kinetic isotope effect. A common approach is the synthesis of phenethylamine-d5, where the five hydrogen atoms on the phenyl ring are replaced with deuterium.

Experimental Protocol: Synthesis of Phenethylamine-d5

A general method for the synthesis of selectively deuterated amines can be adapted for phenethylamine-d5. One approach involves the reduction of a suitable deuterated precursor, such as a deuterated phenylacetonitrile or nitrostyrene, using a reducing agent like lithium aluminum deuteride (LiAlD₄) or through catalytic deuteration.

Materials:

-

Deuterated Phenylacetonitrile (C₆D₅CH₂CN)

-

Lithium Aluminum Hydride (LiAlH₄) or a suitable deuterium source for catalytic hydrogenation (e.g., D₂ gas)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Palladium on carbon (Pd/C) catalyst (for catalytic hydrogenation)

-

Standard laboratory glassware and purification apparatus (e.g., distillation, chromatography)

Procedure (Illustrative example using catalytic hydrogenation):

-

In a high-pressure reaction vessel, dissolve deuterated phenylacetonitrile in a suitable solvent like ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with deuterium gas (D₂) to the desired pressure.

-

Heat the reaction mixture to the appropriate temperature and stir for several hours until the reaction is complete (monitored by techniques like TLC or GC-MS).

-

After cooling and depressurization, filter the reaction mixture to remove the catalyst.

-

The solvent is removed under reduced pressure, and the resulting crude phenethylamine-d5 is purified by distillation or column chromatography to yield the pure product.

Experimental Protocol: Conversion of Phenethylamine-d5 to PEITC-d5

The conversion of the deuterated amine to the isothiocyanate can be achieved through various methods, with the use of thiophosgene or its less toxic equivalents being common.

Materials:

-

Phenethylamine-d5

-

Thiophosgene (CSCl₂) or a thiophosgene equivalent (e.g., 1,1'-thiocarbonyldiimidazole)

-

An inert solvent (e.g., dichloromethane, chloroform)

-

A base (e.g., triethylamine, calcium carbonate)

Procedure:

-

Dissolve phenethylamine-d5 in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene or its equivalent in the same solvent.

-

Add a base to neutralize the HCl formed during the reaction.

-

Allow the reaction to proceed at room temperature, monitoring its completion by TLC or GC-MS.

-

Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated.

-

The crude PEITC-d5 is then purified by vacuum distillation or column chromatography.

Quantitative Data: Deuterated vs. Non-Deuterated PEITC

The primary application of deuterated PEITC in research to date has been as an internal standard for the quantification of unlabeled PEITC in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical similarity to the analyte ensures comparable extraction efficiency and chromatographic behavior, while the mass difference allows for distinct detection.

While direct comparative pharmacokinetic data between deuterated and non-deuterated PEITC is not extensively published in tabular form, the principles of the deuterium kinetic isotope effect allow for predictable outcomes.

| Parameter | Expected Effect of Deuteration | Rationale |

| Metabolic Stability (in vitro) | Increased | The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic cleavage by enzymes like cytochrome P450s (Kinetic Isotope Effect). |

| Half-life (t½) (in vivo) | Potentially Increased | Slower metabolism can lead to a longer persistence of the compound in the body. |

| Oral Bioavailability | Potentially Increased | Reduced first-pass metabolism in the liver can result in a higher proportion of the administered dose reaching systemic circulation. |

| Clearance (CL) | Potentially Decreased | Slower metabolic breakdown leads to a lower rate of elimination from the body. |

| Potency (in some biological assays) | Generally Unchanged | Deuterium substitution is not expected to significantly alter the compound's affinity for its molecular targets. |

Analytical Applications and Experimental Protocols

Deuterated PEITC is an invaluable tool for accurate quantification of PEITC in pharmacokinetic and metabolism studies.

Experimental Protocol: Quantification of PEITC in Plasma using LC-MS/MS with a Deuterated Internal Standard

Sample Preparation:

-

To a plasma sample, add a known concentration of deuterated PEITC (e.g., PEITC-d5) as an internal standard.

-

Perform liquid-liquid extraction (e.g., with hexane) or solid-phase extraction to isolate PEITC and the internal standard from the plasma matrix.

-

Evaporate the organic solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column. Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with a small amount of formic acid) to achieve chromatographic separation.

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both PEITC and the deuterated internal standard. For example:

-

PEITC: [M+H]⁺ → fragment ion

-

d-PEITC: [M+D]⁺ or [M+H]⁺ → corresponding fragment ion (with the mass shift due to deuterium)

-

-

-

Quantification: The concentration of PEITC in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of PEITC and a fixed concentration of the deuterated internal standard.

Safety and Handling of 2-Phenyl-D5-ethyl isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Phenyl-D5-ethyl isothiocyanate, a deuterated analog of phenethyl isothiocyanate (PEITC). While much of the available toxicological and biological data pertains to the non-deuterated form, the protocols and safety measures are directly applicable. The inclusion of deuterium atoms makes this compound a valuable tool in metabolic and pharmacokinetic studies, allowing researchers to trace its fate in biological systems.

Chemical and Physical Properties

2-Phenyl-D5-ethyl isothiocyanate is a liquid at room temperature.[1] Its properties are summarized in the table below. Data for the non-deuterated analog, phenethyl isothiocyanate, is included for comparison.

| Property | 2-Phenyl-D5-ethyl isothiocyanate | Phenethyl isothiocyanate |

| Synonyms | Phenethyl Isothiocyanate-D5 (phenyl-D5) | PEITC, 2-Isothiocyanatoethylbenzene |

| CAS Number | 912627-98-6[1] | 2257-09-2[2] |

| Molecular Formula | C₉D₅H₄NS | C₉H₉NS |

| Molecular Weight | 168.27 g/mol | 163.24 g/mol |

| Physical State | Liquid | Liquid |

| Purity | >98% | ≥95% to 99% |

| Boiling Point | Not available | 139-140 °C/11 mmHg |

| Density | Not available | 1.094 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.5888 |

| Solubility | Not available | Insoluble in water. Soluble in ethanol, DMSO, and dimethyl formamide (approx. 30 mg/ml). |

| Storage | Store at room temperature. Protect from moisture. | 2-8°C or -20°C. |

Safety and Hazard Information

2-Phenyl-D5-ethyl isothiocyanate is classified as a hazardous substance. The following tables summarize the key hazard statements and precautionary measures.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure risk.

| Precaution | Description |

| Engineering Controls | Work in a well-ventilated area, preferably under a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or glasses with side-shields. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat or other impervious clothing. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling. |

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Fire-Fighting Measures

| Measure | Description |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Hazardous Combustion Products | Carbon oxides, nitrogen oxides, sulfur oxides. |

| Firefighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Spills and Disposal

| Procedure | Description |

| Spill Cleanup | Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Biological Activity and Experimental Protocols

Phenethyl isothiocyanate (PEITC), the non-deuterated form of this compound, is a well-studied chemopreventive agent found in cruciferous vegetables. It is known to induce apoptosis and inhibit cancer cell growth in various cancer models.

Apoptosis Induction in Cancer Cells

PEITC has been shown to induce apoptosis in various cancer cell lines, including cervical, ovarian, and prostate cancer. The mechanism often involves the generation of reactive oxygen species (ROS), activation of caspases, and modulation of the MAPK and PI3K/Akt signaling pathways.

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, OVCAR-3) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of 2-Phenyl-D5-ethyl isothiocyanate (e.g., 0-30 µM) for 24 to 48 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group.

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Treatment: Treat cells with the desired concentrations of 2-Phenyl-D5-ethyl isothiocyanate for a specified time (e.g., 24 hours).

-

Cell Harvesting: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways

PEITC induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3. It also modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria.

Caption: PEITC-induced apoptosis signaling pathway.

PEITC has been shown to inhibit the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation. This inhibition can be mediated through the activation of AMPK.

Caption: Inhibition of the mTORC1 signaling pathway by PEITC.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for phenethyl isothiocyanate.

| Cell Line | Assay | Endpoint | Value | Reference |

| OVCAR-3 (Ovarian Cancer) | Cell Proliferation | IC₅₀ | 23.2 µM | |

| Huh7.5.1 (Hepatocellular Carcinoma) | MTT Assay | IC₅₀ | ~15-30 µM | |

| KKU-M214 (Cholangiocarcinoma) | Cytotoxicity | IC₅₀ (24h) | 2.99 ± 0.87 µM | |

| Chang (Liver Cells) | Cytotoxicity | IC₅₀ (24h) | 3.46 ± 0.20 µM |

Conclusion

2-Phenyl-D5-ethyl isothiocyanate is a valuable research tool, particularly for studies involving the metabolism and pharmacokinetics of isothiocyanates. Due to its hazardous nature, strict adherence to safety protocols is mandatory. The biological activity of its non-deuterated analog, PEITC, is well-documented, providing a strong foundation for its use in cancer research and drug development. Researchers should consult the full Safety Data Sheet (SDS) before handling this compound and ensure that all laboratory personnel are trained in its safe use.

References

- 1. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 2. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2-Phenyl-D5-ethyl Isothiocyanate as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision.[1] 2-Phenyl-D5-ethyl isothiocyanate, a deuterated analog of 2-phenylethyl isothiocyanate (PEITC), serves as an ideal internal standard for the quantification of PEITC in various biological matrices. PEITC is a naturally occurring isothiocyanate found in cruciferous vegetables and is of significant interest to the scientific community due to its potential chemopreventive properties.

These application notes provide detailed protocols for the use of 2-Phenyl-D5-ethyl isothiocyanate as an internal standard in the analysis of PEITC in human plasma and urine.

Analyte and Internal Standard Properties

| Compound | Chemical Formula | Molecular Weight | CAS Number |

| 2-Phenylethyl isothiocyanate (PEITC) | C₉H₉NS | 163.24 | 2257-09-2 |

| 2-Phenyl-D5-ethyl isothiocyanate | C₉H₄D₅NS | 168.27 | 912627-98-6 |

Experimental Protocols

Two primary methods for sample preparation are presented: protein precipitation for a straightforward and high-throughput approach, and a liquid-liquid extraction with derivatization for potentially cleaner extracts.

Protocol 1: Protein Precipitation Method for Plasma Samples

This protocol is a rapid and simple method for the extraction of PEITC from plasma.

Materials:

-

Human plasma samples

-

2-Phenyl-D5-ethyl isothiocyanate internal standard stock solution (1 mg/mL in acetonitrile)

-

Acetonitrile (LC-MS grade), chilled

-

Methanol (LC-MS grade)

-

Water with 0.1% formic acid (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Internal Standard Working Solution: Prepare a 100 ng/mL working solution of 2-Phenyl-D5-ethyl isothiocyanate by diluting the stock solution with acetonitrile.

-

Sample Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution.

-

Protein Precipitation: Add 300 µL of chilled acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Experimental Workflow for Protein Precipitation

Caption: Workflow for PEITC extraction from plasma using protein precipitation.

Protocol 2: Liquid-Liquid Extraction with Derivatization for Plasma and Urine Samples

This method involves a derivatization step that converts the isothiocyanate to a thiourea, which can improve chromatographic behavior and detection sensitivity.[1]

Materials:

-

Human plasma or urine samples

-

2-Phenyl-D5-ethyl isothiocyanate internal standard stock solution (1 mg/mL in acetonitrile)

-

Hexane (LC-MS grade)

-

Ammonia solution

-

Acetonitrile (LC-MS grade)

-

5 mM Formic acid in water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Internal Standard Working Solution: Prepare a 100 ng/mL working solution of 2-Phenyl-D5-ethyl isothiocyanate by diluting the stock solution with acetonitrile.

-

Sample Spiking: To 200 µL of plasma or urine in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution.

-

Extraction: Add 1 mL of hexane to the sample, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.

-

Supernatant Transfer: Transfer the upper hexane layer to a clean tube.

-

Derivatization: Add 50 µL of ammonia solution to the hexane extract. Vortex for 1 minute.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (acetonitrile/5 mM formic acid, 60:40, v/v).[1]

-

Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Experimental Workflow for LLE with Derivatization

Caption: Workflow for PEITC extraction and derivatization.

LC-MS/MS Parameters

The following are typical starting parameters for the LC-MS/MS analysis. Optimization may be required for different instrumentation.

| Parameter | Setting |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See table below |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| 2-Phenylethyl isothiocyanate (PEITC) | 164.1 | 105.1 | 20 |

| 2-Phenyl-D5-ethyl isothiocyanate | 169.1 | 110.1 | 20 |

Note: The precursor ion for PEITC corresponds to the [M+H]⁺ adduct. The product ion likely results from the loss of the isothiocyanate group. The transitions for the deuterated standard are shifted by +5 Da.

Data Presentation and Analysis

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of PEITC in unknown samples is then determined from this calibration curve.

Example Calibration Curve Data:

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 12,500 | 1,100,000 | 0.011 |

| 5 | 65,000 | 1,150,000 | 0.057 |

| 10 | 130,000 | 1,120,000 | 0.116 |

| 50 | 680,000 | 1,180,000 | 0.576 |

| 100 | 1,350,000 | 1,130,000 | 1.195 |

| 250 | 3,400,000 | 1,160,000 | 2.931 |

Method Validation Summary:

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% bias) | Within ±15% |

| Precision (% CV) | < 15% |

| Recovery | > 85% |

Signaling Pathway Context

PEITC has been shown to modulate several cellular signaling pathways involved in cancer chemoprevention. One key pathway is the induction of apoptosis.

Simplified Apoptosis Induction Pathway by PEITC

Caption: PEITC can induce apoptosis through the generation of ROS.

Conclusion

The use of 2-Phenyl-D5-ethyl isothiocyanate as an internal standard provides a robust and reliable method for the quantitative analysis of 2-phenylethyl isothiocyanate in biological matrices. The protocols outlined in these application notes offer a solid foundation for researchers in various fields, including pharmacology, toxicology, and clinical research, to accurately measure PEITC concentrations and further investigate its biological significance.

References

Application Notes and Protocols for Deuterated Phenethyl Isothiocyanate in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Deuterated Phenethyl Isothiocyanate in Quantitative Analysis

Phenethyl isothiocyanate (PEITC) is a naturally occurring compound found in cruciferous vegetables that has garnered significant interest for its potential chemopreventive properties.[1] Accurate and precise quantification of PEITC in biological matrices is crucial for pharmacokinetic studies, metabolism research, and clinical trials. Deuterated phenethyl isothiocyanate (PEITC-d), a stable isotope-labeled analog of PEITC, serves as an ideal internal standard for quantitative analysis by mass spectrometry.[2] The use of a deuterated internal standard is a cornerstone of robust bioanalytical methods, enabling the correction of variability introduced during sample preparation and analysis.[3]

The fundamental principle behind using a deuterated internal standard lies in isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the workflow.[3] Because the deuterated and non-deuterated forms of PEITC exhibit nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization.[4] The mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference. By calculating the ratio of the analyte's signal to the internal standard's signal, variations in sample handling and instrument response can be effectively normalized, leading to highly accurate and precise quantification.

Key Applications

The primary application of deuterated PEITC in mass spectrometry is as an internal standard for the accurate quantification of PEITC in various biological matrices, including:

-

Human Plasma: Essential for pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of PEITC.

-

Urine: Used to monitor the excretion of PEITC and its metabolites, providing insights into its metabolic pathways.

-

Cell Lysates and Tissues: Enables the investigation of PEITC's mechanism of action at the cellular level by quantifying its uptake and interaction with cellular components.

Quantitative Data Summary

The following tables summarize the performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of PEITC using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters for PEITC Quantification

| Parameter | Plasma | Urine | Reference |

| Linearity Range | 7.8 - 2000 nM | 7.8 - 2000 nM | |

| Lower Limit of Quantification (LLOQ) | 7.8 nM | 7.8 nM | |

| Detection Limit | 2 nM | 2 nM | |

| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |

Table 2: Precision and Accuracy Data for PEITC Quantification in Human Plasma and Urine

| Parameter | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Plasma | < 5% | < 10% | 101.0 - 104.2% | 102.8 - 118.6% | |

| Urine | < 5% | < 10% | 101.0 - 104.2% | 102.8 - 118.6% |

CV: Coefficient of Variation

Experimental Protocols

Protocol 1: Quantification of PEITC in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of phenethyl isothiocyanate in human plasma using a deuterated internal standard.

1. Materials and Reagents

-

Phenethyl isothiocyanate (PEITC) analytical standard

-

Deuterated phenethyl isothiocyanate (PEITC-d) internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (blank)

-

Ultrapure water

2. Sample Preparation

-